3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- is a complex organic compound with significant pharmaceutical applications. Its IUPAC name is 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-5-methylpyridin-3-yl]methanol. The compound has a molecular weight of 377.4 g/mol and is identified by the CAS number 151602-51-6. It is part of a class of compounds known as benzimidazole derivatives, which are recognized for their biological activity, particularly as proton pump inhibitors.
This compound is derived from the benzimidazole class, which includes several important medications, such as omeprazole, used primarily for treating gastroesophageal reflux disease and other acid-related disorders. The structure includes a pyridine ring and a benzimidazole moiety, contributing to its pharmacological properties. The synthesis and characterization of this compound have been documented in various patents and scientific literature, indicating its relevance in medicinal chemistry .
The synthesis of 3-Pyridinemethanol, 4-methoxy-6-(((6-methoxy-1H-benzimidazol-2-yl)sulfonyl)methyl)-5-methyl- typically involves several key steps:
The reactions are generally carried out in organic solvents such as methanol or dichloromethane under reflux conditions. The use of phase transfer catalysts can enhance reaction efficiency by facilitating the transfer of reactants between different phases .
The molecular structure can be represented as follows:
The compound features multiple functional groups:
The InChI representation for this compound is:
This structural information aids in predicting the compound's reactivity and interactions with biological targets.
The compound may undergo various chemical reactions typical for its functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity of products .
The primary mechanism of action for compounds like 3-Pyridinemethanol derivatives involves inhibition of the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, which is beneficial in treating conditions such as gastroesophageal reflux disease.
Research indicates that the structural modifications in this class of compounds can significantly influence their potency and selectivity as proton pump inhibitors .
The compound exhibits typical properties associated with organic molecules:
Key chemical properties include:
Relevant analyses often include spectroscopic techniques (NMR, IR) to confirm structure and purity .
3-Pyridinemethanol derivatives have notable applications in pharmaceuticals:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3